An In-depth Technical Guide to 5-Bromo-1-methyl-1H-indazol-6-ol: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 5-Bromo-1-methyl-1H-indazol-6-ol: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This technical guide provides a comprehensive overview of the specific, albeit not widely documented, derivative: 5-Bromo-1-methyl-1H-indazol-6-ol. Due to the limited direct literature on this exact molecule, this document leverages established principles of organic synthesis and medicinal chemistry to propose a viable synthetic route, predict its physicochemical and spectroscopic properties, and discuss its potential as a therapeutic agent, particularly in the realm of protein kinase inhibition.[3][4] This guide is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel indazole-based therapeutics.
Introduction to the Indazole Scaffold
Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[2] They exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer being the more thermodynamically stable and predominant form.[2] The indazole nucleus is a key feature in several approved drugs, including the anti-cancer agents pazopanib and axitinib, highlighting its significance in pharmaceutical research.[1][4] The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of a compound's pharmacological profile. The introduction of a bromine atom, as in the 5-bromo substituted indazoles, provides a valuable synthetic handle for further functionalization through cross-coupling reactions.
Physicochemical Properties of Core Structures
| Compound Name | CAS Registry Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| 5-Bromo-1H-indazole | 53857-57-1 | C₇H₅BrN₂ | 197.03 | A common precursor in the synthesis of substituted indazoles.[5] |
| 5-Bromo-1H-indazol-3-ol | 7364-27-4 | C₇H₅BrN₂O | 213.03 | A structurally related indazolol derivative. |
Proposed Synthesis of 5-Bromo-1-methyl-1H-indazol-6-ol
The synthesis of 5-Bromo-1-methyl-1H-indazol-6-ol can be logically approached from a suitable precursor, such as a methoxy-substituted indazole, followed by demethylation. A plausible synthetic pathway is outlined below.
Synthetic Workflow Diagram
Caption: Proposed synthetic route for 5-Bromo-1-methyl-1H-indazol-6-ol.
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-6-methoxy-1H-indazole (Intermediate C)
This procedure is adapted from general methods for indazole synthesis.
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Reaction Setup: To a solution of a suitable precursor like 4-bromo-2-fluoro-5-methoxybenzaldehyde in ethanol, add hydrazine hydrate.
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Cyclization: Heat the reaction mixture under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield 5-Bromo-6-methoxy-1H-indazole.
Protocol 2: N-Methylation of 5-Bromo-6-methoxy-1H-indazole (Intermediate E)
The regioselectivity of N-alkylation of indazoles is highly dependent on the reaction conditions.[6] To favor the thermodynamically more stable N1-methylated product, a strong base in an aprotic solvent is typically employed.[6][7]
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Deprotonation: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 5-Bromo-6-methoxy-1H-indazole (1.0 equivalent) in anhydrous THF dropwise.
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Reaction with Methylating Agent: Allow the mixture to warm to room temperature and stir for 30-60 minutes. Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.
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Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS). Carefully quench the reaction with the slow addition of water or a saturated aqueous solution of ammonium chloride.
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Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 3: O-Demethylation to Yield 5-Bromo-1-methyl-1H-indazol-6-ol (Target Compound G)
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Reaction Setup: Dissolve 5-Bromo-6-methoxy-1-methyl-1H-indazole (1.0 equivalent) in anhydrous dichloromethane (DCM) and cool to -78 °C under an inert atmosphere.
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Addition of Demethylating Agent: Slowly add a solution of boron tribromide (BBr₃) (1.5 equivalents) in DCM.
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Reaction and Quenching: Stir the reaction mixture at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight. Cool the mixture to 0 °C and quench by the slow addition of methanol, followed by water.
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Extraction and Purification: Extract the product with a suitable organic solvent. The combined organic layers are then washed with brine, dried, and concentrated. The final product can be purified by column chromatography or recrystallization.
Predicted Spectroscopic and Spectrometric Data
The characterization of the final compound would rely on a combination of spectroscopic techniques.[8]
Table 2: Predicted Spectroscopic Data for 5-Bromo-1-methyl-1H-indazol-6-ol
| Technique | Predicted Observations |
| ¹H NMR | - Aromatic protons on the indazole ring with specific chemical shifts and coupling constants. - A singlet corresponding to the N-methyl group protons (around 3.7-4.0 ppm). - A singlet for the hydroxyl proton (which may be broad and its chemical shift will be solvent-dependent). |
| ¹³C NMR | - Distinct signals for the carbon atoms of the indazole core, the N-methyl group, and the carbon bearing the hydroxyl group. |
| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the exact mass of the compound. - A characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by two mass units). |
| Infrared (IR) Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. - C-H, C=C, and C-N stretching and bending vibrations characteristic of the indazole ring structure. |
Analytical Workflow
Caption: A typical workflow for the structural confirmation and purity analysis of a synthesized compound.
Potential Applications in Drug Discovery
The indazole scaffold is a well-established pharmacophore in the development of protein kinase inhibitors.[3][9] Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3]
Indazoles as Kinase Inhibitors
Indazole derivatives can act as ATP-competitive inhibitors by binding to the ATP-binding pocket of kinases. The nitrogen atoms of the indazole ring can form key hydrogen bond interactions with the hinge region of the kinase, a critical interaction for potent inhibition.[10] The substituents on the indazole ring project into different regions of the ATP binding site, allowing for the modulation of potency and selectivity.
Potential Signaling Pathway Involvement
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